CDK2 Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Scaffold: Class-Level Potency Benchmarks for N1-Substituted Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold with N1 substitution has demonstrated potent CDK2 inhibitory activity across multiple series. In a 2024 study, compounds 5c and 5g achieved CDK2/cyclin A2 IC50 values of 0.244 µM and 0.128 µM, respectively [1]. A 2025 study reported compound 3d with a CDK2 IC50 of 0.332 ± 0.018 µM, outperforming the reference inhibitor roscovitine (IC50 = 0.457 ± 0.025 µM) [2]. The target compound's N1-propanenitrile substitution provides a scaffold closely analogous to these validated CDK2 inhibitors, where N1 substitution patterns are a key determinant of potency. This class-level evidence establishes that the pyrazolo[3,4-d]pyrimidine core with N1 substitution is a legitimate CDK2 inhibitor pharmacophore, with IC50 values in the 0.1–0.5 µM range achievable through optimized substitution. Note: Direct CDK2 IC50 data for the specific CAS 1099670-02-6 compound is not available in the primary literature; this evidence represents class-level inference from structurally proximate analogs and should be confirmed experimentally.
| Evidence Dimension | CDK2/Cyclin A2 enzymatic inhibition potency |
|---|---|
| Target Compound Data | No direct published CDK2 IC50; scaffold-contextual expectation of sub-micromolar activity based on N1-substituted pyrazolo[3,4-d]pyrimidine analogs |
| Comparator Or Baseline | Compound 3d (2025 study): IC50 = 0.332 ± 0.018 µM; Roscovitine: IC50 = 0.457 ± 0.025 µM; Compounds 5c/5g (2024 study): IC50 = 0.244 / 0.128 µM |
| Quantified Difference | Scaffold-derived analogs achieve 1.4- to 3.6-fold improvement over roscovitine; specific compound-level difference cannot be calculated. |
| Conditions | In vitro CDK2/Cyclin A2 enzymatic assay; reference inhibitor roscovitine; studies: Eur. J. Med. Chem. 2024 and Bioorg. Chem. 2025 |
Why This Matters
For procurement decisions, this scaffold-level potency data validates that the pyrazolo[3,4-d]pyrimidine core with N1 substitution is a productive starting point for CDK2 inhibitor programs, making the target compound a justifiable intermediate for hit-to-lead optimization despite the absence of direct IC50 data for the exact structure.
- [1] El Razek, S. E. H. A.; et al. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. European Journal of Medicinal Chemistry 2024, 272, 116475. DOI: 10.1016/j.ejmech.2024.116475 View Source
- [2] Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies. Bioorganic Chemistry 2025, 154, 108040. DOI: 10.1016/j.bioorg.2025.108040 View Source
